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Compound of Interest

Compound Name: 2-amino-N-cyclohexylacetamide

CAS No.: 16817-90-6

Cat. No.: B103795

Get Quote

Abstract & Strategic Overview
This application note details a robust, two-step protocol for the synthesis of 2-amino-N-
cyclohexylacetamide (also known as N-cyclohexylglycinamide) starting from

cyclohexylamine.

While peptide coupling agents (e.g., EDC/HOBt) can couple Boc-Glycine to cyclohexylamine,

that route is cost-prohibitive for bulk intermediate synthesis. This guide utilizes the Chloroacetyl

Chloride Route, a classic industrial method that offers high atom economy and scalability. The

synthesis proceeds via a nucleophilic acyl substitution to form an

-chloro intermediate, followed by ammonolysis to yield the target

-amino amide.

Core Reaction Scheme
The synthesis is divided into two distinct phases:

N-Acylation: Formation of 2-chloro-N-cyclohexylacetamide.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b103795#bc-rfq
https://www.benchchem.com/product/b103795/docs?utm_src=pdf-body#application-note-high-yield-synthesis-of-2-amino-n-cyclohexylacetamide
https://www.benchchem.com/product/b103795/docs?utm_src=pdf-body#application-note-high-yield-synthesis-of-2-amino-n-cyclohexylacetamide
https://www.chemicalbook.com/synthesis/2-chloro-n-cyclohexyl-acetamide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103795?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ammonolysis: Nucleophilic displacement of chloride by ammonia.
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Figure 1: Two-step synthetic pathway for 2-amino-N-cyclohexylacetamide.

Phase 1: Synthesis of 2-Chloro-N-
cyclohexylacetamide
The first step involves the reaction of cyclohexylamine with chloroacetyl chloride. This reaction

is highly exothermic and generates HCl. We employ a Dichloromethane (DCM) / Triethylamine

(TEA) system to scavenge the acid and ensure solubility.

Reagents & Materials
Reagent MW ( g/mol )

Equiv.[1][2][3]
[4][5][6]

Density (g/mL) Role

Cyclohexylamine 99.17 1.0 0.867 Substrate

Chloroacetyl

Chloride
112.94 1.1 1.417 Electrophile

Triethylamine

(TEA)
101.19 1.2 0.726

Base (Acid

Scavenger)

DCM

(Anhydrous)
- Solvent - Solvent

Detailed Protocol
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a pressure-equalizing addition funnel. Purge with nitrogen (

).

Solvation: Add Cyclohexylamine (5.0 g, 50.4 mmol) and Triethylamine (6.1 g, 60.5 mmol) to

the RBF. Add DCM (50 mL) and cool the mixture to 0°C in an ice bath.

Addition: Charge the addition funnel with Chloroacetyl Chloride (6.26 g, 55.4 mmol)

dissolved in 10 mL DCM.

Reaction: Dropwise add the acid chloride solution over 30 minutes. Critical: Maintain internal

temperature <5°C to prevent bis-acylation or degradation.

Completion: Once addition is complete, remove the ice bath and stir at Room Temperature

(RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Workup:

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

Wash with Sat.

(2 x 30 mL) to neutralize excess acid.

Wash with Brine (30 mL).

Dry over anhydrous

, filter, and concentrate in vacuo.

Result: The intermediate (2-chloro-N-cyclohexylacetamide) typically solidifies as a white/off-

white solid. Yield is generally >90%.

Phase 2: Ammonolysis to Target
The conversion of the
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-chloro amide to the

-amino amide requires nucleophilic substitution (

).

Critical Control Point: You must use a large excess of ammonia (typically >10 equivalents). If

the ratio is close to 1:1, the product (a primary amine) will compete with ammonia for the alkyl

chloride, leading to the formation of the dimer impurity (secondary amine).

Reagents & Materials
Reagent Equiv.[1][2][3][4][7] Role

2-Chloro-N-

cyclohexylacetamide
1.0 Substrate

Ammonium Hydroxide (28-

30% aq)
20.0 Nucleophile & Solvent

Ethanol (Optional) - Co-solvent (if solubility is poor)

Detailed Protocol
Setup: Place the crude 2-chloro-N-cyclohexylacetamide (from Phase 1) into a pressure

vessel or a sealed round-bottom flask.

Addition: Add Ammonium Hydroxide (28% aq, ~10 mL per gram of substrate).

Note: If the solid does not disperse well, add a minimal amount of Ethanol or Methanol to

create a homogeneous slurry.

Reaction: Seal the vessel and stir vigorously at RT for 24 hours.

Optimization: Heating to 40°C accelerates the reaction but increases pressure. RT is safer

and usually sufficient.

Workup (Purification Strategy):
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Concentrate the mixture in vacuo to remove excess ammonia and solvent. A white solid

residue (product +

) remains.

Basification: Dissolve residue in water (20 mL) and adjust pH to >12 using 2M NaOH.

Extraction: Extract with DCM (3 x 30 mL) or Ethyl Acetate. The free amine moves to the

organic layer; inorganic salts remain in the water.

Drying: Dry organic layer over

and concentrate.

Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane to obtain pure white

crystals.

Analytical Validation & QC
Expected Properties

Appearance: White crystalline solid.

Melting Point: 108–112°C (Lit. values vary slightly based on solvent).

Solubility: Soluble in alcohols, DCM, chloroform; moderately soluble in water.

NMR Characterization (Simulated)
H NMR (400 MHz,

):

7.10 (br s, 1H, Amide NH)

3.75 (m, 1H, Cyclohexyl CH-N)

3.32 (s, 2H,

-

to carbonyl)
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1.90 - 1.10 (m, 10H, Cyclohexyl protons)

1.60 (br s, 2H,

- chemical shift varies with concentration)

Troubleshooting & Critical Pathways
Use the following logic flow to diagnose low yields or impurities.

Problem Detected

Phase 1: Low Yield?

Phase 2: Dimer Impurity?

No

Check Moisture.
Ensure temp <5°C during addition.

Yes

Increase NH3 equivalents.
Use sealed vessel.

Yes

Product stuck in aqueous?

No

Salt out aqueous layer (NaCl).
Use CHCl3 for extraction.

Yes

Click to download full resolution via product page

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Common Issues Table
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Issue Probable Cause Corrective Action

Violent fuming in Step 1
Addition too fast; Moisture

present.

Dry all glassware/solvents.

Slow down addition.

Product is an oil (Step 1) Residual solvent or impurities.
Triturate with cold hexanes to

induce crystallization.

Low Yield (Step 2) Product is water-soluble.

The amine is polar. Saturate

the aqueous layer with NaCl

("salting out") before

extraction.

Secondary Amine Impurity Insufficient Ammonia.
Ensure >10:1 ratio of

:Substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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